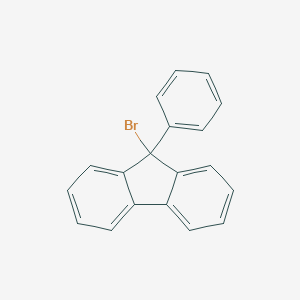

9-Bromo-9-phenylfluorene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 9 Bromo 9 Phenylfluorene and Its Derivatives

Established Synthetic Routes and Mechanistic Investigations

Traditional methods for the preparation of 9-bromo-9-phenylfluorene have been well-documented, providing a foundational understanding of its synthesis. These routes often involve direct bromination of a precursor or a multi-step synthesis beginning with simpler fluorene-based compounds.

Bromination of 9-Phenylfluorene

A common and direct method for synthesizing this compound is the bromination of 9-phenylfluorene. This can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) and elemental bromine being prominent examples.

With N-Bromosuccinimide (NBS): The reaction of 9-phenylfluorene with NBS provides a reliable method for the synthesis of this compound. orgsyn.org This reaction typically proceeds via a free radical mechanism, particularly when initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmasterorganicchemistry.com The process, often referred to as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. wikipedia.orgmasterorganicchemistry.com This radical then abstracts the benzylic hydrogen from the 9-position of 9-phenylfluorene, which is particularly susceptible to abstraction due to the stability of the resulting tertiary benzylic radical. The subsequent reaction of this radical with another molecule of NBS or with Br2 (formed in situ) yields the desired this compound and regenerates a bromine radical, propagating the chain reaction. masterorganicchemistry.com Using NBS is often preferred as it is a crystalline solid that is easier to handle than liquid bromine. masterorganicchemistry.com

With Bromine and Light Initiation: Alternatively, the direct bromination of 9-phenylfluorene can be carried out using elemental bromine (Br2), often with light initiation to facilitate the formation of bromine radicals. orgsyn.org This reaction is typically performed in a non-polar solvent like carbon disulfide. orgsyn.org The light provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction in a manner similar to that with NBS. masterorganicchemistry.com

Synthesis from Fluorene (B118485) and Phenylmagnesium Bromide Followed by Bromination

An alternative two-step approach begins with the synthesis of the 9-phenylfluorene precursor itself.

Synthesis of 9-Phenylfluorene: 9-Phenylfluorene can be prepared by reacting fluorene with phenylmagnesium bromide, a Grignard reagent. orgsyn.orgevitachem.com This reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent onto the acidic C9-proton of fluorene, followed by an elimination step to form the C-C bond.

Bromination with Acetyl Bromide: The resulting 9-phenylfluorene is then brominated. orgsyn.org One documented method involves treatment with acetyl bromide to yield this compound. orgsyn.org

Alternative Approaches

Other synthetic routes have been developed, often starting from the more oxidized fluorenone.

From Fluorenone and Phenyllithium (B1222949) followed by Bromination: This method involves the reaction of fluorenone with phenyllithium. orgsyn.org The phenyllithium acts as a potent nucleophile, attacking the carbonyl carbon of fluorenone to form a lithium alkoxide intermediate. This intermediate is then hydrolyzed to yield 9-phenyl-9-fluorenol (B15170). orgsyn.org The subsequent conversion of the tertiary alcohol, 9-phenyl-9-fluorenol, to this compound is achieved by treatment with a strong acid like 48% aqueous hydrobromic acid (HBr) in a solvent such as toluene. orgsyn.org This substitution reaction proceeds readily due to the formation of a stable tertiary carbocation at the 9-position upon protonation of the hydroxyl group and subsequent loss of water. A notable procedure reports a high yield of 84% for this conversion. orgsyn.org An alternative, though lower-yielding, procedure using phenyllithium and subsequent conversion to the bromide has also been reported to yield the final product. orgsyn.org

Oxidative Coupling Reactions for Synthesis

Oxidative coupling reactions offer another pathway to this compound. One method describes the oxidative coupling of benzene (B151609) and brominated fluorene. This reaction can be facilitated by a copper(II) catalyst in the presence of oxygen. Following the initial coupling, a brominating agent such as elemental bromine is introduced to yield the final product. The Scholl reaction, a broader class of acid-catalyzed oxidative coupling of arenes, provides a conceptual basis for such transformations, though specific applications to this compound are not extensively detailed. wikipedia.org

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

Contemporary synthetic efforts are focused on developing more efficient and selective methods, often employing catalytic systems to improve reaction conditions and yields.

Catalytic Approaches to this compound Synthesis

Catalytic methods are being explored to enhance the synthesis of this compound. For instance, in the context of using this compound for amino acid protection, a halogen exchange reaction catalyzed by lead nitrate (B79036) (Pb(NO₃)₂) has been reported. While this example illustrates the use of a catalyst in a reaction involving this compound, the direct catalytic synthesis of the compound itself from simpler precursors remains an area of ongoing research. The development of efficient catalytic bromination or coupling reactions could offer greener and more atom-economical alternatives to traditional stoichiometric methods.

Green Chemistry Principles in this compound Synthesis

Atom Economy: The principle of maximizing the incorporation of all materials from the reactants into the final product is a key metric. The common synthesis of this compound from 9-phenyl-9-fluorenol and hydrobromic acid (HBr) is a substitution reaction.

C₁₉H₁₄O + HBr → C₁₉H₁₃Br + H₂O The theoretical atom economy is high, with water being the only byproduct. However, processes that use stoichiometric reagents like N-bromosuccinimide (NBS) have a lower atom economy, as succinimide (B58015) is generated as a significant byproduct. orgsyn.org

Catalysis vs. Stoichiometry: Catalytic reagents are preferable to stoichiometric ones. sigmaaldrich.com Many preparations of this compound rely on stoichiometric amounts of strong acids (HBr) or brominating agents (NBS). orgsyn.org The development of a catalytic method, perhaps using a recyclable acid catalyst or a catalytic source of bromide, would represent a significant green advancement.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Toluene, a common solvent for this synthesis, is effective but has associated health and environmental concerns. orgsyn.org Green chemistry encourages the use of safer alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, or even solvent-free conditions where feasible.

Reduction of Derivatives: Green chemistry aims to minimize the use of protecting groups. In the context of this compound, the synthesis itself often starts from a precursor like 9-phenyl-9-fluorenol, which is generated from fluorenone. orgsyn.org Streamlining this process into a one-pot synthesis from fluorenone without isolating the alcohol intermediate could reduce waste and energy consumption.

Synthesis of Key this compound Analogues and Precursors

Synthesis of Halogenated Phenylfluorene Derivatives (e.g., 9-(4-Bromophenyl)-9-phenylfluorene)

9-(4-Bromophenyl)-9-phenylfluorene is a valuable intermediate, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs). innospk.com The bromine atom on the phenyl ring provides a reactive handle for further functionalization via cross-coupling reactions, while the core fluorene structure imparts desirable electronic and thermal properties. innospk.com

A prevalent synthetic strategy for creating such triaryl structures involves a Grignard reaction followed by acid-catalyzed cyclization, analogous to the methods used for similar fluorene derivatives.

Proposed Synthetic Pathway:

Grignard Reaction: 4-Bromobenzophenone is treated with a Grignard reagent prepared from 2-bromobiphenyl (B48390). This nucleophilic addition forms a tertiary alcohol intermediate.

Acid-Catalyzed Cyclization (Dehydration): The intermediate alcohol is then treated with a strong acid, such as hydrochloric acid in acetic acid, which protonates the hydroxyl group, allowing it to leave as water. The resulting carbocation undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to close the ring and form the fluorene core, yielding the final product, 9-(4-Bromophenyl)-9-phenylfluorene.

The table below outlines the proposed reactants and reagents for this synthesis.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate | Final Product |

| 2-Bromobiphenyl | 4-Bromobenzophenone | 1. Magnesium (for Grignard) 2. Anhydrous THF 3. HCl/Acetic Acid | 1-(Biphenyl-2-yl)-1-(4-bromophenyl)-1-phenylmethanol | 9-(4-Bromophenyl)-9-phenylfluorene |

Synthesis of N-(9-phenylfluoren-9-yl)-alpha-amino carbonyl compounds utilizing this compound

The alkylation of amino acids and their esters with this compound is a fundamental method for creating N-Pf protected chiral building blocks. orgsyn.org The reaction involves the nucleophilic substitution of the bromide by the amino group of the amino acid derivative. To prevent side reactions and ensure efficient N-alkylation, specific conditions are employed.

A common procedure involves reacting the amino acid ester hydrochloride with this compound in the presence of a base and a bromide scavenger. Exclusion of moisture is critical, as this compound readily hydrolyzes to the unreactive 9-phenyl-9-fluorenol.

General Reaction Scheme:

Amino Acid Ester • HCl + this compound --(Base, Bromide Scavenger)--> N-(9-phenylfluoren-9-yl)-amino Acid Ester

The following table summarizes a specific, high-yield procedure.

| Substrate | Key Reagents | Solvent | Yield | Reference |

| (S)-Dimethyl aspartate hydrochloride | This compound, Pb(NO₃)₂, K₃PO₄ | Acetonitrile | 93% | Organic Syntheses, Coll. Vol. 9, p.348 (1998) |

Synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene

9-(3-Bromophenyl)-9-phenyl-9H-fluorene is an important organic intermediate used in the synthesis of more complex substituted fluorene derivatives. chemicalbook.com Detailed synthetic methods for its preparation have been reported, primarily involving the construction of the fluorene ring system from biphenyl (B1667301) and benzophenone (B1666685) precursors. chemicalbook.com

Two established laboratory-scale methods are summarized below.

Method 1: Lithiation and Acid-Catalyzed Cyclization This method involves the lithiation of 2-bromobiphenyl, followed by nucleophilic addition to 3-bromobenzophenone (B87063) and subsequent acid-catalyzed ring closure. chemicalbook.com

A solution of 2-bromobiphenyl in anhydrous THF is cooled to -78°C.

n-Butyllithium (n-BuLi) is added dropwise to form the lithiated biphenyl species.

A solution of 3-bromobenzophenone is added, and the reaction is stirred before being warmed to room temperature.

The reaction is quenched with hydrochloric acid, and the intermediate alcohol is cyclized by heating in acetic acid with a catalytic amount of hydrochloric acid.

The product is precipitated in water and isolated as a white powder.

Method 2: Friedel-Crafts-type Acid-Catalyzed Cyclization This alternative approach uses a strong acid to directly catalyze the cyclization of a precursor. chemicalbook.com

The starting material, 2-(3-bromobenzoyl)biphenyl, is dissolved in anhydrous benzene.

Trifluoromethanesulfonic acid is added, and the mixture is heated to reflux under a nitrogen atmosphere for an extended period (e.g., 48 hours).

The reaction is worked up by washing with aqueous sodium hydroxide (B78521) and water.

The product is isolated after concentration of the organic phase.

The following table provides a comparative overview of these two synthetic routes. chemicalbook.com

| Parameter | Method 1 | Method 2 |

| Starting Materials | 2-Bromobiphenyl, 3-Bromobenzophenone | 2-(3-bromobenzoyl)biphenyl |

| Key Reagents | n-BuLi, HCl, Acetic Acid | Trifluoromethanesulfonic Acid |

| Solvents | Anhydrous THF, Acetic Acid | Anhydrous Benzene |

| Reaction Temperature | -78°C to 130°C | Reflux |

| Reaction Time | ~8.5 hours | 48 hours |

| Reported Yield | ~78% | Not explicitly stated, but generally effective |

Reaction Mechanisms and Reactivity Studies of 9 Bromo 9 Phenylfluorene

Nucleophilic Substitution Reactions and Kinetics

Nucleophilic substitution reactions of 9-bromo-9-phenylfluorene are fundamental to its application in organic synthesis, particularly for the introduction of various functional groups. The kinetics and mechanisms of these reactions are heavily influenced by the steric hindrance around the reaction center and the stability of the potential carbocation intermediate.

S\N\1 Mechanism in Solvolysis of this compound

The solvolysis of this compound is a classic example of a reaction proceeding through a limiting S\N\1 mechanism. lookchem.comrsc.org This pathway is characterized by a two-step process. The first and rate-determining step involves the unimolecular dissociation of the carbon-bromine bond to form a stable tertiary carbocation, the 9-phenylfluorenyl cation. youtube.com The stability of this carbocation is enhanced by the delocalization of the positive charge over the phenyl group and the fluorenyl system. The second step is the rapid attack of the solvent molecule, acting as a nucleophile, on the carbocation to yield the final substitution product. youtube.comlibretexts.org

Kinetic studies of the solvolysis of this compound and related compounds in various solvents, such as ethanol-acetone mixtures, methanol, and ethanol (B145695), have provided strong evidence for the S\N\1 mechanism. rsc.org These studies show that the reaction rate is first-order, depending only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. pressbooks.pub This is a hallmark of the S\N\1 pathway, where the slow step is the formation of the carbocation. pressbooks.pub The significant steric hindrance imparted by the bulky 9-phenylfluorene group disfavors the bimolecular S\N\2 pathway, which would require a backside attack by the nucleophile.

The table below summarizes first-order rate coefficients for the solvolysis of this compound in different solvents, illustrating the influence of the solvent on the reaction rate.

| Solvent System | Temperature (°C) | First-Order Rate Coefficient (k) |

| Ethanol-Acetone (9:1 v/v) | 25 | Data Not Available in Provided Sources |

| Methanol | 25 | Data Not Available in Provided Sources |

| Ethanol | 25 | Data Not Available in Provided Sources |

Data for specific rate coefficients were not available in the provided search results, though the studies confirming the first-order kinetics were cited.

Nucleophilic Substitution with Various Reagents

Beyond solvolysis, this compound undergoes nucleophilic substitution with a range of reagents. The choice of nucleophile and reaction conditions can influence the product distribution and reaction efficiency.

With strong, but sterically hindered bases like potassium tert-butoxide , elimination reactions can compete with substitution, although substitution is generally favored due to the stability of the resulting product. The use of less hindered alkoxides, such as sodium methoxide , typically leads to the corresponding ether, 9-methoxy-9-phenylfluorene, through a nucleophilic substitution pathway. oup.com

The reaction with powerful, non-nucleophilic bases like lithium diisopropylamide (LDA) is primarily used to deprotonate at the 9-position of related fluorene (B118485) systems, but in the case of this compound, it can facilitate substitution or elimination depending on the specific reaction conditions and the presence of other electrophiles. aalto.fiscispace.com LDA is known to be a poor nucleophile and generally does not participate in direct nucleophilic substitution. scispace.com

The following table provides a summary of typical nucleophilic substitution reactions with this compound.

| Nucleophilic Reagent | Typical Product | Reaction Type |

| Sodium Methoxide | 9-Methoxy-9-phenylfluorene | Nucleophilic Substitution |

| Potassium tert-butoxide | 9-tert-Butoxy-9-phenylfluorene | Nucleophilic Substitution |

| Lithium diisopropylamide | Dependent on conditions | Base-mediated reactions |

Cross-Coupling Reactions and Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate in these transformations, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 9-position of this compound makes it a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions. The direct attachment of the bromine to the fluorene core enhances its reactivity in these processes. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org The steric bulk of the 9-phenylfluorenyl group can influence the reactivity, sometimes requiring the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Suzuki, Heck, and Sonogashira Coupling with this compound

This compound is a viable substrate for several key palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This method is widely used for the formation of new carbon-carbon bonds, leading to the synthesis of more complex fluorene derivatives.

Heck Reaction: While less commonly reported for this specific substrate in the provided search results, the Heck reaction, in principle, could involve the coupling of this compound with an alkene to form a substituted fluorene derivative. The general Heck reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst. nobelprize.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. gold-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes. gold-chemistry.org Unexpected products can sometimes form under Sonogashira conditions, highlighting the complexity of the reaction pathways. researchgate.net

The table below summarizes these important cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Coupling | Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted 9-phenylfluorene |

| Heck Reaction | Alkene | Pd catalyst | Alkenyl-substituted 9-phenylfluorene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 9-phenylfluorene |

Investigation of Catalytic Cycles and Intermediates in Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-studied area of organometallic chemistry. researchgate.netresearchgate.net The cycle for reactions involving this compound generally follows the established sequence:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. nobelprize.orguwindsor.ca The strong σ-donor character of phosphine ligands can facilitate this step. researchgate.net

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the bromide. nobelprize.orgacs.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

Reduction and Oxidation Reactions of this compound

The reactivity of this compound is significantly influenced by the carbon-bromine bond at the sterically hindered C9 position. This bond is the primary site for both reduction and oxidation reactions.

Reduction Reactions Reduction of this compound typically involves the cleavage of the C-Br bond. Common chemical reducing agents can replace the bromine atom with hydrogen to yield 9-phenylfluorene. The 9-phenylfluorenyl (Pf) protecting group, which is derived from this structure, shows variable stability to reduction. While it can withstand conditions used to reduce ketones and esters, it is susceptible to hydrogenolysis, particularly with palladium on carbon (Pd/C) as a catalyst.

Electrochemical studies provide further insight into the reduction process. One-electron reduction of related 9-phenyl-substituted indenylmethylium dyes, which share structural similarities, leads to the formation of neutral radicals. quora.com These radicals are known to dimerize almost quantitatively. quora.com This suggests a similar pathway for this compound, where reduction would initially form the 9-phenylfluorenyl radical, which would then likely undergo dimerization. quora.com

Oxidation Reactions Oxidation of this compound generally targets the fluorene framework. Under appropriate oxidizing conditions, the compound can be converted to the corresponding fluorenone derivatives.

Electrophilic Aromatic Substitution on the Fluorene and Phenyl Moieties

While much of the research on this compound focuses on the reactivity at the C9 position, the aromatic rings of the fluorene and phenyl groups are, in principle, susceptible to electrophilic aromatic substitution (EAS). The fluorene system is generally more reactive towards electrophiles than biphenyl (B1667301) or benzene (B151609) because its planar structure enhances conjugation. wikipedia.org

The substituent at the C9 position, a tertiary bromo-alkyl group, acts as a deactivating group through its inductive effect, reducing the electron density of the aromatic rings and making them less reactive towards electrophiles. acs.org However, substitution is still possible under specific conditions. For the fluorene moiety, electrophilic attack is known to occur preferentially at the C2 and C7 positions, which are the most electron-rich. rsc.org For instance, the nitration of fluorene itself predominantly yields 2-nitrofluorene. rsc.org Similarly, sulfonation of polymers containing fluorene units occurs on the fluorene rings.

For the pendant phenyl group, the directing influence of the bulky fluorenyl substituent would favor substitution at the para position due to steric hindrance at the ortho positions. acs.org Friedel-Crafts reactions involving related 9-phenylfluorene structures have been reported, demonstrating that the aromatic rings can participate in EAS. nih.govresearchgate.net For example, a Friedel-Crafts reaction between 9-phenyl-fluoren-9-ol and aniline, catalyzed by sulfuric acid, yields the para-substituted product, 9-(4-anilino)-9-phenyl-fluorene. researchgate.net

Rearrangement Reactions and Fluorenyl Cation Chemistry

The chemistry of this compound is intrinsically linked to the formation and subsequent reactions of the 9-phenyl-9-fluorenyl cation. This intermediate is central to understanding the compound's rearrangement potential and electronic properties.

Generation and Characterization of 9-Phenyl-9-fluorenyl Cations

The 9-phenyl-9-fluorenyl cation can be generated through several methods. Historically, these cations were produced in superacidic media (e.g., HSO₃F/SbF₅) by reacting the corresponding 9-phenyl-9-fluorenol (B15170) with strong acids like sulphonic or triflic acid. ohiolink.edunih.gov More contemporary methods include photochemical generation via laser flash photolysis (LFP) of the precursor alcohol and gas-phase generation using nanoelectrospray ionization (nESI). rsc.orgresearchgate.net

Once formed, the cation is intensely colored and can be characterized using various spectroscopic techniques.

| Generation Method | Characterization Technique | Key Findings | Citations |

| Strong Acids (e.g., Triflic Acid) | UV-Vis Spectroscopy | Deep red solution, λmax ≈ 494 nm | ohiolink.edu |

| Laser Flash Photolysis (LFP) | UV-Vis Spectroscopy | Transient with λmax ≈ 495 nm | mnstate.edu |

| Superacids | ¹H and ¹³C NMR Spectroscopy | Allows for structural analysis in solution | |

| Nanoelectrospray Ionization (nESI) | Cryogenic IR Spectroscopy | Confirms stabilization by the phenyl group; shows a short C-C bond (1.43 Å) between the rings, indicating significant double bond character. | researchgate.net |

This table summarizes methods for generating and characterizing the 9-phenyl-9-fluorenyl cation, along with key spectroscopic observations.

Intramolecular Hydride Migration in Substituted 9-Fluorenyl Carbocations

Rearrangements in carbocations often proceed via 1,2-hydride or alkyl shifts. Studies on the substituted fluorenyl cation, specifically the 9-(diphenylmethyl)fluoren-9-yl cation, have provided detailed insights into these processes. wikipedia.org When generated from its alcohol precursor in a strong acid like chlorosulfonic acid at low temperatures, this fluorenyl cation is stable. wikipedia.org However, at ambient temperatures, it undergoes a rearrangement to form the more stable diphenyl(fluorenyl)methyl cation via what appears to be a 1,2-hydrogen shift. wikipedia.org

Interestingly, this transformation is not observed when the cation is generated photochemically. wikipedia.org High-level molecular orbital calculations revealed a significant activation barrier of 23.8 kcal/mol for a true intramolecular 1,2-hydride shift. numberanalytics.com This high barrier is attributed to a ground-state conformation of the fluorenyl cation that is not suitably aligned for the necessary periplanar geometry of the shift. numberanalytics.com This suggests that the rearrangement observed under strong acid conditions may proceed through a deprotonation-protonation equilibrium rather than a direct intramolecular migration. wikipedia.org

Theoretical Studies on the Stability and Aromaticity/Antiaromaticity of Fluorenyl Cations

Theoretical calculations have been crucial in understanding the electronic structure of fluorenyl cations. These species contain a five-membered ring with a formal 4π electron system, which, according to Hückel's rule, should be antiaromatic.

Computational studies, including Aromatic Stabilization Energy (ASE) and Nucleus Independent Chemical Shift (NICS) calculations, support this classification.

Aromatic Stabilization Energy (ASE): Calculations show a significant destabilization of 16.3 ± 1.6 kcal/mol for the fluorenyl cation compared to appropriate reference compounds, confirming its antiaromatic character.

Nucleus Independent Chemical Shift (NICS): NICS calculations, which probe the magnetic shielding at the center of a ring, are a common tool to evaluate aromaticity. For fluorenyl cations, these calculations indicate a paratropic ring current in the five-membered ring, characteristic of an antiaromatic system. acs.org

The presence of a substituent at the C9 position, such as a phenyl group, provides significant stabilization to the cation. researchgate.net This stabilization is partly due to the mesomeric effect of the phenyl group, which helps to delocalize the positive charge. Infrared spectroscopy data corroborates this, showing that the bond connecting the fluorenyl and phenyl moieties has considerable double bond character. Despite this stabilization, the cation retains a high degree of electrophilicity, which is considered kinetic evidence of its underlying antiaromaticity. rsc.org The electronic structure represents a balance where charge delocalization occurs to preserve the aromaticity of the two six-membered benzene rings while localizing the positive charge and antiaromatic character primarily within the five-membered ring. acs.org

Applications of 9 Bromo 9 Phenylfluorene in Advanced Organic Synthesis

Role as a Protecting Group in Organic Synthesis

The 9-phenylfluorenyl (PhF) group, introduced via 9-bromo-9-phenylfluorene, is a bulky and acid-stable protecting group. chemicalbook.com It is reported to be approximately 6,000 times more stable to acid than the commonly used trityl group. This enhanced stability makes it particularly useful in multi-step syntheses where acidic conditions are required. The traditional method for introducing the PhF group involves the reaction of this compound with the substrate in the presence of a base and lead nitrate (B79036), although this process can be slow. nih.govacs.org More rapid and higher-yielding methods have been developed using 9-chloro-9-phenylfluorene. acs.orgnih.gov

The PhF group's considerable steric bulk provides a significant advantage in stereochemical control during synthesis. This bulkiness effectively shields one face of a reactive center, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of a reaction.

Protection of Amines, Amino Acids, and Derivatives

The most prominent application of the 9-phenylfluorenyl group is in the protection of the α-amino group of amino acids and their derivatives. nih.govresearchgate.net This protection is crucial for preventing undesirable side reactions at the nitrogen atom while other parts of the molecule are being modified. nih.gov The PhF group's stability under various reaction conditions, including those involving strong bases and nucleophiles, makes it a robust choice for this purpose. acs.org

A critical challenge in peptide synthesis and the modification of α-amino acids is the prevention of racemization at the chiral α-carbon. nih.gov The acidic proton at this position can be easily abstracted by base, leading to a loss of stereochemical integrity. The 9-phenylfluorenyl protecting group has proven to be exceptionally effective at preventing this racemization. nih.govresearchgate.net Its large size creates a steric shield around the α-proton, hindering its abstraction and thus preserving the enantiomeric purity of the amino acid derivative throughout various synthetic transformations, including C-C bond-forming reactions like Wittig reactions, aldol (B89426) condensations, and Grignard additions. nih.govresearchgate.net

This compound is a key reagent in the synthesis of important chiral building blocks such as N-(9-(9-phenylfluorenyl))-L-alaninal and N-(9-phenylfluoren-9-yl)-L-serine. chemicalbook.com The synthesis of N-(9-(9-phenylfluorenyl))-L-alaninal has been described in a three-step process starting from L-alanine. researchgate.net This aldehyde is configurationally stable and does not racemize upon exposure to silica (B1680970) gel or non-nucleophilic bases. researchgate.net Similarly, N-(9-phenylfluoren-9-yl)-L-serine can be prepared by the alkylation of L-serine with this compound. acs.org These PhF-protected amino acid derivatives serve as versatile intermediates for the enantiospecific synthesis of more complex molecules. researchgate.netacs.org

Prevention of Racemization in Alpha-Amino Compounds

Protection of Alcohols, Carboxylic Acids, Sulfonamides, Amides, and Thiols

Beyond its primary use in protecting amines, the 9-phenylfluorenyl group has also been employed to protect other functional groups. acs.orgnih.gov

| Functional Group | Protecting Reagent/Conditions | Yield | Reference |

| Primary Alcohols | PhFCl/AgNO₃ | Good | acs.orgnih.gov |

| Carboxylic Acids | PhFCl/NMM/AgNO₃ | Excellent | acs.orgnih.gov |

| Primary Sulfonamides | PhFOH/BF₃·OEt₂/K₃PO₄ | Moderate to Good | acs.orgnih.gov |

| Primary Amides | PhFOH/BF₃·OEt₂/K₃PO₄ | Moderate to Good | acs.orgnih.gov |

| Thiols | PhFOH/BF₃·OEt₂ | Good to Excellent | acs.orgnih.gov |

This table showcases various functional groups that can be protected using derivatives of 9-phenylfluorene and the typical yields obtained.

Rapid and high-yield protection of alcohols and carboxylic acids can be achieved using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine (NMM) and silver nitrate (AgNO₃). acs.orgnih.gov Primary alcohols can even be selectively protected in the presence of secondary alcohols or other functional groups like primary ammonium (B1175870) salts and carboxylic acids. acs.orgnih.gov For the protection of primary sulfonamides and amides, 9-phenylfluorenol (PhFOH) in combination with boron trifluoride etherate (BF₃·OEt₂) and potassium phosphate (B84403) (K₃PO₄) is effective. acs.orgnih.gov Thiols can be protected in good to excellent yields using PhFOH and BF₃·OEt₂, even in the presence of a carboxylic acid or primary ammonium group. acs.orgnih.gov

Deprotection Strategies and Mechanisms

The removal of the 9-phenylfluorenyl group can be accomplished under relatively mild conditions, adding to its utility. acs.org Common deprotection methods include acidolysis, often with trifluoroacetic acid (TFA), and catalytic hydrogenation. acs.orgresearchgate.net The solvolysis of this compound is reported to proceed through a limiting Sₙ1 mechanism. chemicalbook.com

Building Block for Complex Organic Molecules

Beyond its role in protection chemistry, this compound itself is a valuable building block for the synthesis of complex organic molecules. chemimpex.comlookchem.comcymitquimica.com Its structure allows for a variety of chemical transformations, making it a versatile intermediate. chemimpex.com For instance, alkylation of α-amino esters with this compound is a key step in preparing N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are crucial chiral educts for asymmetric synthesis. orgsyn.org These derivatives have been instrumental in the enantiospecific synthesis of numerous important compounds, including unusual amino acids and natural products. orgsyn.org

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comlookchem.com Its utility stems from its reactive nature, which facilitates the introduction of the bulky and rigid 9-phenylfluorenyl group or allows for transformations at the C9 position. chemimpex.com The compound's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, expands its versatility, enabling the creation of biaryl compounds that are essential scaffolds in many pharmaceutical and agrochemical products. chemimpex.com This reactivity streamlines the production of complex and diverse chemical entities for drug development and agricultural science. chemimpex.com

Precursor for Fluorescent Probes and Dyes

The fluorene (B118485) core of this compound is inherently fluorescent, making the compound a valuable precursor for the synthesis of fluorescent probes and dyes. guidechem.comchemimpex.com These materials are critical in various scientific disciplines, particularly for applications in biological imaging, where they allow researchers to visualize and track cellular processes in real time. chemimpex.com The compound's structure can be modified to tune the photophysical properties, such as absorption and emission wavelengths, leading to custom dyes for specific applications. guidechem.com Its good thermal stability and high photoluminescence quantum yield are advantageous properties for developing robust and bright fluorescent materials. guidechem.com

Intermediates for Chiral Educts in Asymmetric Synthesis

One of the most significant applications of this compound is in asymmetric synthesis, where it is used to create chiral educts that maintain stereochemical integrity during reactions. orgsyn.orgorgsyn.org It is the precursor to the 9-phenylfluoren-9-yl (Pf) protecting group, which is particularly effective for the nitrogen atom of α-amino acids and their derivatives. nih.gov

The alkylation of α-amino esters with this compound is a primary step in preparing N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds. orgsyn.org The resulting Pf group provides substantial steric bulk and rigidity, which effectively prevents racemization (loss of enantiomeric purity) at the α-carbon—a common challenge in amino acid chemistry. orgsyn.orgnih.gov This protection allows for a range of subsequent chemical modifications, such as enolization, alkylation, and Grignard additions, to be performed without compromising the chirality of the starting material. nih.gov The stability of the Pf group under various reaction conditions has greatly increased the utility of amino acids as reliable chiral building blocks for synthesizing enantiomerically pure molecules. orgsyn.org

| Precursor Reaction | Product Type | Significance in Synthesis |

| Alkylation of α-amino esters with this compound | N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds orgsyn.org | Creation of a robust protecting group (Pf) for the amine. nih.gov |

| Protection of α-amino acids | N-Pf-amino carbonyl compounds nih.gov | Prevents racemization and maintains configurational stability at the α-carbon. orgsyn.orgnih.gov |

| Reaction with various nucleophiles | N-Pf protected aziridines, glutamate (B1630785) diesters, etc. orgsyn.org | Enables the use of amino acids as versatile chiral educts for complex targets. orgsyn.org |

Precursor in Material Science Research

The unique electronic and optical properties of the fluorene moiety make this compound a sought-after precursor in material science, particularly for optoelectronic applications. guidechem.comchemimpex.com

Development of Organic Light-Emitting Diodes (OLEDs)

This compound is a key building block in the development of materials for organic light-emitting diodes (OLEDs). guidechem.comchemimpex.com Its derivatives are used to create organic semiconductors that enhance the performance of these devices. guidechem.com The incorporation of the 9-phenylfluorene structure into OLED materials can improve thermal stability and increase photoluminescence quantum yield, leading to more efficient and durable displays. guidechem.comchemimpex.com Fluorene-based compounds are known to be effective emitters, contributing to the brightness and color purity of OLED screens used in modern electronics. chemimpex.com

Synthesis of Polymeric Materials with Tuned Optoelectronic Properties

Researchers utilize this compound to synthesize novel polymeric materials with specific, tunable optoelectronic properties. chemimpex.com By incorporating the 9-phenylfluorene unit into polymer backbones, it is possible to create materials with unique characteristics. chemimpex.com For instance, polymers based on 9,9-diarylfluorene structures, known as "cardo" polymers, exhibit a high refractive index and low birefringence, properties that are valuable for optical applications. researchgate.net The rigid and bulky nature of the fluorene group can also improve the thermal stability and solubility of the resulting polymers, making them suitable for various advanced applications in electronics and photonics. chemimpex.comresearchgate.net

| Application Area | Role of this compound Derivative | Resulting Property Enhancement |

| OLEDs | Building block for organic semiconductors and emitters. guidechem.comchemimpex.com | Enhanced efficiency, thermal stability, and color range. guidechem.comchemimpex.com |

| Organic Solar Cells | Precursor for materials in the active layer. chemimpex.comchemimpex.com | Improved charge transport and light absorption. guidechem.com |

| Advanced Polymers | Monomer for creating polymers with "cardo" structures. chemimpex.comresearchgate.net | High refractive index, low birefringence, and thermal stability. researchgate.net |

Spectroscopic and Computational Characterization of 9 Bromo 9 Phenylfluorene and Its Intermediates

Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques has been indispensable in elucidating the structure and behavior of 9-Bromo-9-phenylfluorene and its corresponding cation. These methods provide a detailed picture of the molecule's atomic connectivity, vibrational modes, electronic transitions, and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR have been utilized to confirm its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is consistent with its structure, showing the expected signals for the aromatic protons of the fluorenyl and phenyl groups. thermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information. Key spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) show a characteristic peak at approximately 67.5 ppm, which is assigned to the sp³-hybridized carbon atom bonded to the bromine (C-9). orgsyn.org The aromatic carbons resonate in the region of 120.3–149.6 ppm. orgsyn.org The purity of synthesized this compound can be confirmed by the absence of a peak around 120.0 ppm, which would indicate the presence of the starting material, 9-phenyl-9-fluorenol (B15170). orgsyn.org

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C-9 (C-Br) | 67.5 |

| Aromatic C | 120.3 |

| Aromatic C | 126.1 |

| Aromatic C | 127.4 |

| Aromatic C | 128.0 |

| Aromatic C | 128.3 |

| Aromatic C | 128.5 |

| Aromatic C | 129.0 |

| Aromatic C | 138.1 |

| Aromatic C | 141.1 |

| Aromatic C | 149.6 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

While specific 2D NMR and NOESY data for this compound are not extensively detailed in the provided search results, these techniques are routinely used in structural elucidation to establish through-bond and through-space correlations between protons and carbons, which would be applicable in confirming the spatial relationship between the phenyl group and the fluorenyl backbone.

Infrared (IR) Spectroscopy, including Cryogenic Gas-Phase Studies of Fluorenyl Cations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

For this compound, the IR spectrum in chloroform (CHCl₃) displays a characteristic absorption band at 1445 cm⁻¹, attributed to the C-Br stretching vibration. orgsyn.org The aromatic C-H stretching vibrations are observed around 3060 cm⁻¹. orgsyn.org

Recent advancements have enabled the study of highly reactive species like the 9-phenylfluorenyl cation using cryogenic gas-phase IR spectroscopy. In these experiments, the cation is generated from this compound via electrospray ionization (ESI), which causes the facile cleavage of the C-Br bond. mpg.deacs.org The resulting cation is then isolated in ultracold helium nanodroplets and its vibrational spectrum is recorded. mpg.denih.govresearchgate.net This technique provides highly resolved spectra, allowing for a detailed comparison with theoretical calculations. mpg.denih.gov The cryogenic IR spectra of the 9-phenyl-9-fluorenyl cation have been recorded in the 600–1700 cm⁻¹ range, providing valuable structural information and confirming its singlet electronic state. mpg.deresearchgate.net

Interactive Table: Key IR Absorptions for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) in CHCl₃ | Intensity |

| Aromatic C-H Stretch | 3060 | Medium |

| Aromatic C-H Stretch | 3000 | Medium |

| Aromatic C=C Stretch | 1600 | Weak |

| Aromatic C=C Stretch | 1485 | Medium |

| C-Br Stretch | 1445 | Strong |

| 1150 | Medium | |

| 830 | Weak | |

| 690 | Medium | |

| 620 | Medium |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and its Cations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound in ethanol (B145695) exhibits several absorption maxima.

Interactive Table: UV-Vis Absorption Maxima for this compound in Ethanol

| Wavelength (λ_max, nm) | Molar Absorptivity (ε) |

| 310 | 8,000 |

| 276 | 29,000 |

| 238 | 59,000 |

| 230 | 70,000 |

| 213 | 78,000 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

The 9-phenylfluorenyl cation, due to its extended π-system, also exhibits characteristic UV-Vis absorptions. While it is often a transient species, ultrafast UV-Vis spectroscopy has been used to study its fleeting existence in solution. researchgate.netresearchgate.net

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₁₉H₁₃Br, with a molecular weight of approximately 321.21 g/mol . nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying the formation of the 9-phenylfluorenyl cation from its precursor. mpg.deacs.org In ESI-MS experiments, this compound readily undergoes in-source fragmentation, losing the bromide ion to form the 9-phenyl-9-fluorenyl cation (PhFl⁺), which is observed at a mass-to-charge ratio (m/z) of 241. mpg.deacs.orgchegg.com Interestingly, the parent molecular ion of this compound is often not observed under these conditions due to the ease with which the C-Br bond cleaves. acs.orgchegg.com High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of both the parent molecule and its fragments.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure and reactivity of molecules.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of this compound and the resulting 9-phenylfluorenyl cation. mpg.de These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

For the 9-phenylfluorenyl cation, DFT computations have been used in conjunction with cryogenic IR spectroscopy to confirm that the cation exists in its singlet state. mpg.denih.govfigshare.com Theoretical calculations predict that the triplet state is significantly higher in energy. mpg.de These studies also provide insights into the electronic structure, helping to classify the complex nature of aromaticity in this system. acs.org Computational analyses have also been employed to investigate the reaction mechanisms involving 9-bromo derivatives, shedding light on their reactivity.

Emerging Research Directions and Future Outlook

Supramolecular Architectures Incorporating 9-Bromo-9-phenylfluorene Moieties

The rigid and well-defined three-dimensional structure of the 9-phenylfluorene scaffold makes it an excellent component for the rational design of complex supramolecular architectures. Researchers are increasingly leveraging this moiety to construct ordered nanostructures with tailored properties.

A significant advancement in this area is the use of this compound derivatives in the synthesis of novel nanohydrocarbons. Recent studies have demonstrated a C-H-activated Csp²-Csp³ diastereoselective gridization process using 2-bromo-9-phenylfluorene as a substrate. nih.gov This palladium-catalyzed reaction enables the formation of triangular-shaped nanogrids, referred to as trigonal-warped nanogrids (TWGs). nih.gov These structures are formed through multiple C-H activations and C-C bond formations, creating stereo-isomeric molecular nanohydrocarbons with multiple intramolecular H···H interactions that dictate their specific warped, non-planar geometry. nih.gov

Furthermore, the principles of supramolecular assembly are being applied to create two-dimensional (2D) frameworks on surfaces. While not directly using the bromo-derivative, related fluorene-based molecules are used to form 2D supramolecular organic frameworks (SOFs) through on-surface synthesis. acs.org These frameworks are stabilized by hydrogen bonding and can form ordered lattices, such as Kagome-honeycomb structures, on metallic substrates like gold (Au(111)). acs.org The potential to adapt this compound for such on-surface reactions could lead to new functional surfaces with unique electronic or catalytic properties. The development of nanowire architectures and supramolecular chiral difluorenols also highlights the versatility of the fluorene (B118485) core in creating ordered systems. researchgate.net

Advanced Functional Materials Based on this compound Derivatives

The intrinsic electronic and photophysical properties of the fluorene unit have positioned this compound as a key intermediate in the development of advanced functional materials, particularly for optoelectronics.

Derivatives of this compound are extensively researched for their application in Organic Light-Emitting Diodes (OLEDs) . chemimpex.comepo.org These materials often serve as host materials or hole-transporting layers. epo.org The bulky 9-phenylfluorene group helps to prevent intermolecular aggregation (π-π stacking), which can otherwise lead to fluorescence quenching and poor device performance. This steric hindrance ensures high photoluminescence quantum yields in the solid state. Patents describe novel fluorene derivatives based on this structure that exhibit high hole-transport properties, leading to light-emitting elements with enhanced efficiency. epo.org

The compound is also a building block for materials used in organic photovoltaics (OPVs) , or organic solar cells, contributing to advancements in renewable energy solutions. chemimpex.com In polymer chemistry, it is used to synthesize new polymers with unique optical and electronic properties. chemimpex.com

A notable example of a functional material derived from this precursor is the ultraviolet-emitting nanohydrocarbons (TWGs) mentioned previously. nih.gov These grid-like molecules exhibit strong UV emission, a property that is highly dependent on their unique, sterically strained structure, making them promising for applications in specialized UV-based technologies. nih.gov

Table 1: Applications of this compound in Advanced Functional Materials

| Material Type | Derivative/Structure | Key Function/Property | Application Area | Citations |

| Hole-Transport Material | Fluorene derivatives with aryl amine moieties | High hole-transport capability; Prevents aggregation | OLEDs | epo.org |

| Host Material | Fluorene-based polymers | High photoluminescence efficiency; Steric hindrance | OLEDs | chemimpex.com |

| Active Layer Component | Polymers incorporating fluorene units | Enhances performance of organic solar cells | Organic Photovoltaics | chemimpex.com |

| UV-Emitting Nanocarbon | Trigonal-Warped Grids (TWGs) | Strong ultraviolet emission; Defined nanostructure | UV Emitters, Nanoscience | nih.gov |

Applications in Sensing and Imaging Technologies

The fluorescent nature of the fluorene core is a key feature that allows for its use in sensing and imaging. Derivatives of this compound are being explored as fluorescent probes for various applications.

The strong fluorescence of xanthene derivatives, which can be synthesized from precursors like this compound, makes them suitable for bioimaging and as probes in biological assays. The photophysical characteristics of these molecules can be sensitive to their local environment, such as solvent polarity or pH, allowing them to function as chemical sensors. By functionalizing the 9-phenylfluorene scaffold with specific recognition units, researchers can design targeted probes for detecting specific analytes or for diagnostic purposes in biological systems. evitachem.com The development of such sensors is an active area of research, with the potential to create highly sensitive and selective detection methods.

Bio-organic Chemistry and Medicinal Chemistry Exploration

In the realms of bio-organic and medicinal chemistry, this compound is primarily valued as a reagent for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. mdpi.com This bulky group is used to protect various functional groups, especially amines, during the multi-step synthesis of complex molecules like peptides and pharmaceuticals. chemimpex.comorgsyn.org

The PhF group offers several advantages:

Stability : It is reported to be significantly more stable to acidic conditions than the commonly used trityl group, allowing for selective deprotection of other acid-labile groups. chemicalbook.com

Prevention of Racemization : When used as an Nα-protecting group for amino acids, the PhF group is highly effective at preventing racemization during peptide coupling reactions. acs.org

Chiral Induction : The steric bulk of the PhF group can influence the stereochemical outcome of reactions on adjacent chiral centers, serving as a chiral auxiliary in asymmetric synthesis. mdpi.comorgsyn.org

The standard protocol for introducing this group involves the reaction of an amine (e.g., an amino acid ester) with this compound. mdpi.comacs.org This reaction serves as a critical step in the enantiospecific synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral building blocks. orgsyn.org Its utility extends to the protection of alcohols, carboxylic acids, amides, and thiols, making it a versatile tool for synthetic chemists. acs.org

Table 2: Use of this compound as a Protecting Group Precursor

| Functional Group Protected | Resulting Protected Compound | Key Advantage | Field of Application | Citations |

| Primary Amines | N-(9-phenylfluorenyl) amine | High acid stability; Prevents racemization | Peptide Synthesis, Asymmetric Synthesis | mdpi.comacs.org |

| Carboxylic Acids | 9-phenylfluorenyl ester | Stable protecting group | Organic Synthesis | acs.org |

| Alcohols | 9-phenylfluorenyl ether | Bulky protecting group | Organic Synthesis | acs.org |

| Thiols | 9-phenylfluorenyl thioether | Robust protection | Organic Synthesis | acs.org |

Development of Novel Catalytic Systems Utilizing this compound as a Ligand Precursor

The rigid, well-defined structure of the 9-phenylfluorenyl group makes it an attractive component for the design of ligands in asymmetric catalysis. When attached to a coordinating atom, the PhF group can create a specific chiral environment around a metal center, thereby directing the stereochemical course of a catalytic reaction.

Research has shown that N-Pf-protected amino alcohols can act as chiral ligands in catalytic systems. For example, in the addition of diethylzinc (B1219324) to aldehydes, the PhF group is proposed to act as a "conformational lock" for the amino alkoxide complex. mdpi.com This steric control helps to enforce a particular conformation in the transition state, leading to high enantioselectivity in the formation of the product. mdpi.comaalto.fi

Furthermore, this compound itself is a substrate in novel palladium-catalyzed reactions that form complex nanostructures. nih.gov While in this case it is the reactant rather than a ligand precursor, this work demonstrates the compatibility of the fluorenyl bromide moiety with transition metal catalysis, opening avenues for its incorporation into more complex catalytic systems, such as in the synthesis of ligands for cross-coupling or C-H activation reactions.

Exploration of Photochemical Properties and Reactions

The photochemical behavior of this compound and its derivatives is an area of growing interest. The presence of the bromine atom and the aromatic fluorene system allows the compound to participate in various light-induced processes.

The compound's structure makes it susceptible to photochemical reactions, including light-initiated reactions involving the cleavage of the C-Br bond to form a 9-phenylfluorenyl radical. orgsyn.org This reactivity can be harnessed for synthetic purposes. For instance, an alternative preparation of the compound involves a light-initiated reaction between bromine and 9-phenylfluorene. orgsyn.org

Moreover, derivatives of this compound exhibit interesting photophysical properties, such as strong fluorescence. The development of derivatives like the TWG nanogrids has led to materials with strong and tunable UV emission. nih.gov The photophysical properties of these molecules, including their absorption and emission wavelengths, are dictated by their rigid and strained structures. Understanding and controlling these photochemical and photophysical properties is crucial for developing new photo-responsive materials, photocatalysts, and fluorescent probes.

Q & A

What are the key synthetic applications of 9-bromo-9-phenylfluorene (PfBr) in organic chemistry, and how does it compare to other protecting groups?

PfBr is used to introduce the 9-phenylfluorene (Pf) protecting group, particularly in amino acid protection for bioactive alkaloid synthesis (e.g., in the total synthesis of (S)-eleagnine). It serves as an acid-stable alternative to the trityl group, offering enhanced stability under acidic conditions, which is critical for multi-step syntheses. Kinetic studies of PfBr-mediated reactions can optimize reaction rates and reduce costs in process development .

What experimental methods are recommended for characterizing this compound, and how should data discrepancies in physical properties be addressed?

Characterization should include:

- GC/HPLC analysis (purity >96.0%, per supplier specifications) .

- Melting point determination (99–101°C) and spectroscopic techniques (NMR, IR) to confirm structure .

Discrepancies in reported properties (e.g., boiling point variations) may arise from differences in analytical conditions or impurities. Cross-validate using multiple methods (e.g., DSC for melting behavior) and reference high-purity commercial samples .

What safety protocols are critical when handling PfBr in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation exposure; PfBr may release hazardous fumes during reactions .

- Spill Management: Collect solid residues using non-sparking tools and dispose as hazardous waste .

- Storage: Keep in a cool, dry, ventilated area away from oxidizers and ignition sources .

How can researchers design kinetic studies to analyze PfBr-mediated protection reactions?

- Experimental Setup: Monitor the reaction of PfBr with amino acid derivatives (e.g., alanine methyl ester) using in situ techniques like HPLC or Raman spectroscopy to track reagent consumption and product formation .

- Parameter Estimation: Employ automated computational tools for kinetic model discrimination, such as Bayesian optimization or gradient-based algorithms, to identify rate constants and validate reaction mechanisms .

- Data Analysis: Compare experimental results with presupposed kinetic models (e.g., pseudo-first-order assumptions) and adjust for side reactions or catalyst deactivation .

What computational approaches are suitable for modeling PfBr’s reactivity and electronic properties?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites in PfBr .

- Molecular Dynamics (MD): Simulate steric effects of the bulky Pf group during protection reactions to rationalize regioselectivity .

- InChI/SMILES-Based Tools: Use cheminformatics platforms (e.g., RDKit) to generate 3D conformers and analyze steric hindrance .

How should researchers address contradictions in hazard classification data for PfBr?

While some safety data sheets (SDS) classify PfBr under UN3261 (Corrosive Solid, Category 8), others omit specific hazard codes. Always:

- Consult multiple SDS sources (e.g., Thermo Fisher, Aladdin) for consensus .

- Adhere to local regulations (e.g., CLP, GHS) for labeling and disposal .

- Perform empirical testing (e.g., pH analysis of solutions) if conflicting data persist .

What are the best practices for scaling up PfBr-involved reactions from lab to pilot plant?

- Process Optimization: Use kinetic data to identify rate-limiting steps and adjust temperature, solvent, or catalyst loading .

- Safety Scaling: Conduct calorimetry (e.g., RC1e) to assess exothermic risks during large-scale reactions .

- Purification: Employ column chromatography or recrystallization (e.g., using hexane/ethyl acetate) to maintain product purity >97% .

How can PfBr’s stability under varying conditions (e.g., light, moisture) impact experimental reproducibility?

- Light Sensitivity: Store PfBr in amber glassware to prevent photodegradation; monitor for color changes (light orange → dark indicates decomposition) .

- Moisture Control: Use molecular sieves in storage containers and anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life limits .

What analytical challenges arise when quantifying trace impurities in PfBr, and how can they be resolved?

- Challenge: Co-elution of impurities (e.g., unreacted fluorene derivatives) in HPLC.

- Solution: Optimize mobile phase gradients (e.g., acetonitrile/water) or switch to UPLC for higher resolution .

- Advanced Techniques: Use LC-MS to identify impurities via molecular ion peaks .

How does PfBr’s steric bulk influence its reactivity in cross-coupling reactions?

The 9-phenylfluorene group creates significant steric hindrance, which can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.